molecular formula C5H2BrClFNO2S B1448570 5-Bromo-3-fluoropyridine-2-sulfonyl chloride CAS No. 1261783-70-3

5-Bromo-3-fluoropyridine-2-sulfonyl chloride

Cat. No.: B1448570
CAS No.: 1261783-70-3
M. Wt: 274.5 g/mol
InChI Key: HEXBZXSKNBOEBK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-3-fluoropyridine. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters as reagents.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

5-Bromo-3-fluoropyridine-2-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by introducing the sulfonyl group, which can alter the chemical and physical properties of the target molecule .

Comparison with Similar Compounds

Biological Activity

5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrClFNO2SC_6H_4BrClFNO_2S, with a molecular weight of approximately 227.09 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a sulfonyl chloride group, which contributes to its reactivity and interaction with biological targets.

Inhibition of Enzymatic Activity
Research indicates that this compound acts as an inhibitor of Polo-like kinase 4 (PLK4), an enzyme critical for cell division and proliferation. By inhibiting PLK4, this compound may disrupt cancer cell growth, presenting a potential pathway for cancer therapeutics.

Binding Affinity
The presence of the sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity. The electron-withdrawing nature of both the bromine and fluorine atoms modifies the electronic properties of the compound, influencing its interaction with biological systems.

Biological Activity

This compound has been shown to exhibit various biological activities:

  • Anticancer Activity : The compound's inhibition of PLK4 suggests its potential use in cancer treatment. Studies have demonstrated that compounds with similar structures can significantly affect cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives of pyridine have shown antimicrobial activity, indicating that this compound may also possess similar properties, although specific studies are needed to confirm this .

Case Studies

  • PLK4 Inhibition Study
    In a study focused on the development of PLK4 inhibitors, this compound was identified as a promising candidate. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential for further development as an anticancer agent.
  • Synthesis and Evaluation
    A synthesis study evaluated various derivatives of sulfonyl chlorides, including this compound. The results highlighted its reactivity patterns and potential applications in synthetic organic chemistry, reinforcing its significance in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 5, fluorine at position 3PLK4 inhibitor; potential anticancer activity
2-FluoropyridineFluorine at position 2Moderate biological activity
4-FluoropyridineFluorine at position 4Similar reactivity
3-Bromo-2-fluoropyridineBromine at position 3Lacks sulfonyl group

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXBZXSKNBOEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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